tert-Butyl ((S)-1-(((S)-1-((S)-7-hydroxy-3-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-1-oxopropan-2-yl)(methyl)carbamate
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Overview
Description
TD1092 intermediate-1: is a chemical compound that serves as an intermediate in the synthesis of TD1092, a pan-inhibitor of apoptosis proteins (IAP). This compound is primarily used in scientific research, particularly in the development of antibody-drug conjugates (ADC) and other related molecules .
Preparation Methods
The preparation of TD1092 intermediate-1 involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain the intermediate . Industrial production methods often involve custom synthesis services to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
TD1092 intermediate-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TD1092 intermediate-1 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Plays a role in the development of ADCs and other biologically active molecules.
Industry: Utilized in the production of research chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of TD1092 intermediate-1 involves the degradation of apoptosis proteins such as cIAP1, cIAP2, and XIAP. This degradation is mediated through the activation of caspase 3/7, leading to apoptosis in cancer cells. Additionally, TD1092 intermediate-1 inhibits the TNFα-mediated NF-κB pathway and reduces the phosphorylation of IKK, IkBα, p65, and p38 .
Comparison with Similar Compounds
TD1092 intermediate-1 is unique in its ability to degrade multiple apoptosis proteins and inhibit key signaling pathways. Similar compounds include:
TD1092: The parent compound, which also degrades cIAP1, cIAP2, and XIAP.
Other IAP degraders: Compounds that target apoptosis proteins but may not have the same broad-spectrum activity as TD1092 intermediate-1.
Properties
Molecular Formula |
C35H48N4O6 |
---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[(3S)-7-hydroxy-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C35H48N4O6/c1-21(38(8)33(44)45-35(5,6)7)30(41)37-29(34(2,3)4)32(43)39-20-24-18-25(40)17-16-23(24)19-28(39)31(42)36-27-15-11-13-22-12-9-10-14-26(22)27/h9-10,12,14,16-18,21,27-29,40H,11,13,15,19-20H2,1-8H3,(H,36,42)(H,37,41)/t21-,27+,28-,29+/m0/s1 |
InChI Key |
CVUVTSQOXRCSHR-MHTDFPPDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC2=C(C[C@H]1C(=O)N[C@@H]3CCCC4=CC=CC=C34)C=CC(=C2)O)C(C)(C)C)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CC2=C(CC1C(=O)NC3CCCC4=CC=CC=C34)C=CC(=C2)O)C(C)(C)C)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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